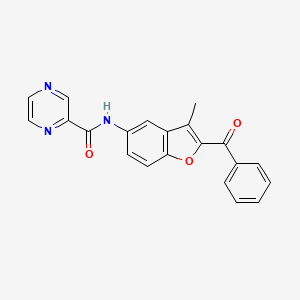![molecular formula C16H22N2O3 B11167726 N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B11167726.png)
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide is a chemical compound with the molecular formula C16H22N2O3 It is characterized by the presence of a morpholine ring substituted with two methyl groups and a phenyl group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the morpholine derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]acetamide
- N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]pentanamide
- [4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methanamine hydrochloride
Uniqueness
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide is unique due to its specific structural features, such as the combination of a morpholine ring and a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(19)17-14-7-5-13(6-8-14)16(20)18-9-11(2)21-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,19) |
InChI Key |
GYURLAPACBRRRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


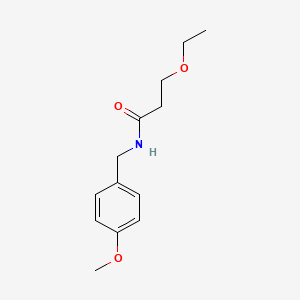
![N-[3-(dimethylamino)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B11167657.png)
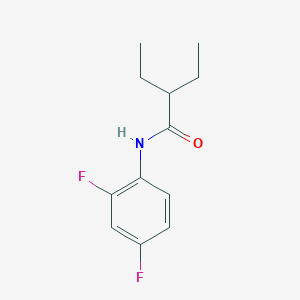

![3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone](/img/structure/B11167663.png)

![N-(3,5-difluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167676.png)
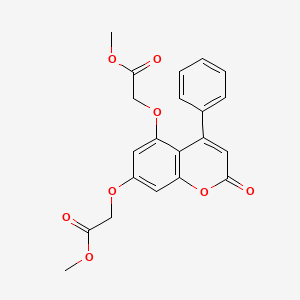
![2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11167689.png)
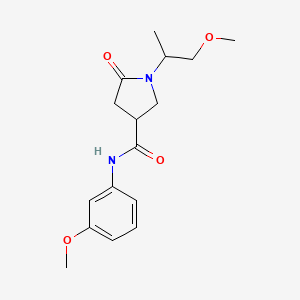
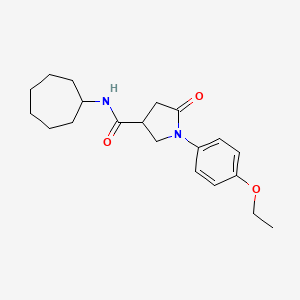
![2-phenoxy-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B11167719.png)
![2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11167721.png)
